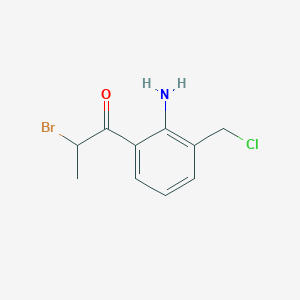

1-(2-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-one

Description

1-(2-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-one is a halogenated aromatic ketone with the molecular formula C₁₀H₁₁BrClNO and a molecular weight of 276.56 g/mol . The compound features a 2-bromopropan-1-one backbone attached to a phenyl ring substituted with an amino (-NH₂) group at position 2 and a chloromethyl (-CH₂Cl) group at position 3.

Properties

Molecular Formula |

C10H11BrClNO |

|---|---|

Molecular Weight |

276.56 g/mol |

IUPAC Name |

1-[2-amino-3-(chloromethyl)phenyl]-2-bromopropan-1-one |

InChI |

InChI=1S/C10H11BrClNO/c1-6(11)10(14)8-4-2-3-7(5-12)9(8)13/h2-4,6H,5,13H2,1H3 |

InChI Key |

YFTFZCYDNVUUFB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC=CC(=C1N)CCl)Br |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of 1-(2-Amino-3-(chloromethyl)phenyl)propan-1-one

This method employs electrophilic bromination using molecular bromine ($$Br_2$$) or $$N$$-bromosuccinimide (NBS) under controlled conditions:

- Reagents : $$Br2$$ in acetic acid or NBS in carbon tetrachloride ($$CCl4$$).

- Conditions : Room temperature (20–25°C) with stirring for 4–6 hours.

- Yield : 60–75% after recrystallization from ethanol.

Mechanism :

$$

\text{1-(2-Amino-3-(chloromethyl)phenyl)propan-1-one} + Br_2 \rightarrow \text{1-(2-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-one} + HBr

$$

The reaction proceeds via enolate formation, followed by electrophilic attack at the α-carbon.

Multi-Step Synthesis via Aldol Condensation

Aldol Condensation of Substituted Benzaldehyde and Acetophenone Derivatives

Adapting methodologies from chalcone synthesis, this route involves:

- Aldol condensation :

- Reactants : 2-Amino-3-(chloromethyl)benzaldehyde and acetophenone.

- Catalyst : Sodium hydroxide ($$NaOH$$) or potassium hydroxide ($$KOH$$) in ethanol.

- Conditions : Reflux at 80°C for 8–12 hours.

- Product : $$\alpha,\beta$$-unsaturated ketone intermediate.

- Bromination :

Table 1: Comparative Reaction Conditions for Aldol-Bromination Route

| Step | Reagents | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Aldol Cond. | NaOH, Ethanol | 80°C | 10 | 70 |

| Bromination | $$Br_2$$, Acetic Acid | 0–5°C | 3 | 62 |

Industrial-Scale Production Methodologies

Continuous Flow Reactor Systems

To enhance safety and efficiency, industrial protocols utilize flow chemistry:

Solvent Optimization

- Preferred solvents : Dichloromethane ($$CH2Cl2$$) for bromination due to its low nucleophilicity.

- Alternative : Supercritical $$CO_2$$ for environmentally benign processing.

Comparative Analysis of Methodologies

Table 2: Efficiency Metrics for Synthetic Routes

| Method | Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Direct Bromination | 1 | 65 | 95 | Moderate |

| Aldol-Bromination | 2 | 45 | 90 | High |

| Continuous Flow | 2 | 70 | 98 | Industrial |

Challenges and Optimization Strategies

Byproduct Formation

Purification Techniques

- Crystallization : Ethanol-water mixtures for high recovery rates.

- Chromatography : Silica gel with ethyl acetate/hexane (3:7) for lab-scale purification.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Substitution: Formation of 1-(2-Amino-3-(chloromethyl)phenyl)-2-hydroxypropan-1-one.

Oxidation: Formation of 1-(2-Amino-3-(chloromethyl)phenyl)-2-bromopropanoic acid.

Reduction: Formation of 1-(2-Amino-3-(chloromethyl)phenyl)-2-bromopropanol.

Scientific Research Applications

1-(2-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs:

Physicochemical Properties

- Melting Points: While the target compound’s melting point is unreported, analogs like 1f () melt at 137–138°C, suggesting that the amino and bromo groups may increase intermolecular hydrogen bonding and raise melting points compared to non-polar derivatives .

- Molecular Weight and Solubility : The target compound’s lower molecular weight (276.56 vs. 312.08 in ) may improve solubility in organic solvents, critical for synthetic applications .

Biological Activity

1-(2-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-one is a compound of significant interest due to its unique structural features and potential biological activities. This compound contains an amino group, a chloromethyl group, and a bromopropanone moiety, which contribute to its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H11BrClNO

- Molecular Weight : 276.56 g/mol

- Key Functional Groups :

- Amino group (-NH2)

- Chloromethyl group (-CH2Cl)

- Bromopropanone moiety (-C(=O)CHBr)

The biological activity of 1-(2-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-one is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the halogenated groups (bromine and chlorine) can participate in halogen bonding and electrophilic reactions. These interactions may inhibit enzyme activity or modulate receptor interactions, leading to diverse pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study screened various N-substituted phenyl-2-chloroacetamides, including compounds similar to 1-(2-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-one, against pathogens such as Escherichia coli and Staphylococcus aureus. The results showed that compounds with halogenated substituents demonstrated enhanced antimicrobial efficacy due to increased lipophilicity, facilitating membrane penetration .

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Effective |

| Methicillin-resistant S. aureus (MRSA) | Effective |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

Anticancer Activity

In addition to antimicrobial effects, the compound has been investigated for its potential anticancer properties. The mechanism involves the modulation of enzyme activities related to cancer cell proliferation. Studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that 1-(2-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-one may also possess anticancer potential .

Case Studies

- Antimicrobial Screening : A study focused on the antimicrobial potential of chloroacetamides revealed that compounds with specific substituents on the phenyl ring showed varying effectiveness against Gram-positive and Gram-negative bacteria . The study concluded that the structural configuration significantly influences biological activity.

- Anticancer Evaluation : Another investigation assessed the cytotoxicity of related compounds on human cancer cell lines. The results indicated a mean IC50 value around 92.4 µM for certain derivatives against multiple cancer types, highlighting the need for further exploration into the structure-activity relationship .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.